molecular formula C7H8BrN3 B13673175 5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile

5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile

Cat. No.: B13673175
M. Wt: 214.06 g/mol
InChI Key: IPUFBLKLIBLPCW-UHFFFAOYSA-N
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Description

5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile is a chemical compound with the molecular formula C7H8BrN3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile typically involves the bromination of 1-isopropyl-1H-pyrazole-4-carbonitrile. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position on the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to ensure consistency and efficiency. The use of advanced purification techniques, such as chromatography, is essential to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrazole derivatives, while oxidation reactions can produce oxidized forms of the compound .

Scientific Research Applications

5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrazole ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1H-pyrazole-5-carbonitrile
  • 5-Amino-1H-pyrazole-4-carbonitrile
  • 5-Bromo-1-isopropyl-1H-pyrazole

Uniqueness

5-Bromo-1-isopropyl-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H8BrN3

Molecular Weight

214.06 g/mol

IUPAC Name

5-bromo-1-propan-2-ylpyrazole-4-carbonitrile

InChI

InChI=1S/C7H8BrN3/c1-5(2)11-7(8)6(3-9)4-10-11/h4-5H,1-2H3

InChI Key

IPUFBLKLIBLPCW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=C(C=N1)C#N)Br

Origin of Product

United States

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